molecular formula C10H12F3NO B13949535 3-((Ethyl(trifluoromethyl)amino)methyl)phenol

3-((Ethyl(trifluoromethyl)amino)methyl)phenol

Cat. No.: B13949535
M. Wt: 219.20 g/mol
InChI Key: HJXWFVZPYQPDTE-UHFFFAOYSA-N
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Description

3-((Ethyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with an ethyl(trifluoromethyl)amino group. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for its significant electronegativity and ability to influence the biological activity of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Ethyl(trifluoromethyl)amino)methyl)phenol typically involves the introduction of the trifluoromethyl group into the phenol structure. One common method is the radical trifluoromethylation of phenol derivatives. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((Ethyl(trifluoromethyl)amino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated phenols

Scientific Research Applications

3-((Ethyl(trifluoromethyl)amino)methyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Ethyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting or activating specific pathways. For example, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenol: Similar structure but lacks the ethylamino group.

    4-(Trifluoromethyl)phenol: Positional isomer with the trifluoromethyl group at the para position.

    2-(Trifluoromethyl)phenol: Positional isomer with the trifluoromethyl group at the ortho position.

Uniqueness

3-((Ethyl(trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the ethylamino and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

3-[[ethyl(trifluoromethyl)amino]methyl]phenol

InChI

InChI=1S/C10H12F3NO/c1-2-14(10(11,12)13)7-8-4-3-5-9(15)6-8/h3-6,15H,2,7H2,1H3

InChI Key

HJXWFVZPYQPDTE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)O)C(F)(F)F

Origin of Product

United States

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